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Barium nitride (Ba3N2)

Cat. No.: B080371
CAS No.: 12047-79-9
M. Wt: 440 g/mol
InChI Key: LHQHQVFOMOBERP-UHFFFAOYSA-N
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Description

Contextual Significance in Inorganic Chemistry and Materials Science

In the realm of inorganic chemistry, barium nitride serves as a noteworthy example of an alkaline earth metal nitride. The study of its ionic bonding, crystal structure, and reactivity provides valuable insights into the fundamental principles governing the formation and behavior of binary nitrides. Current time information in Bangalore, IN.ontosight.ai The significant difference in electronegativity between barium and nitrogen results in a predominantly ionic character, with barium existing as a Ba²⁺ cation and nitrogen as an N³⁻ anion. acs.org

From a materials science perspective, Ba₃N₂ is recognized for its potential in the development of advanced materials. ontosight.airesearcher.life Its properties, including high thermal stability and electrical conductivity, make it a candidate for applications in specialized ceramics, semiconductors, and electronic devices. ontosight.ai Research has also explored its use as a precursor for the synthesis of more complex ternary and quaternary nitrides, which exhibit a wide range of desirable properties for various technological applications. researchgate.net Furthermore, investigations into barium nitride nanoparticles have revealed potential uses in catalysis and energy storage, owing to their increased surface area and reactivity.

Historical Trajectories and Milestones in Barium-Nitrogen Compound Research

The journey to understanding barium nitride is intertwined with the broader history of the discovery and characterization of its constituent elements and related compounds.

Early Developments:

1772: Carl Scheele identified a new element within the mineral baryte (barium sulfate), which was later confirmed to be barium. wikipedia.org

1808: Sir Humphry Davy successfully isolated barium metal through the electrolysis of molten barium salts. wikipedia.org

Late 19th - Early 20th Century: Early investigations into the reactions of alkaline earth metals with nitrogen began, laying the groundwork for the synthesis of nitrides. Initial methods for producing impure barium nitride involved heating barium amalgam in a stream of nitrogen.

Synthesis and Characterization:

Direct synthesis of Ba₃N₂ is typically achieved by reacting barium metal with nitrogen gas at elevated temperatures, generally above 700°C. ontosight.ai

Another method involves the reaction of barium metal in liquid ammonia (B1221849) with nitrogen.

Early 20th-century research focused on refining these synthesis techniques to obtain purer samples of barium nitride, allowing for more accurate characterization of its properties.

Modern Era:

The advent of advanced analytical techniques, such as X-ray diffraction, has enabled detailed studies of the crystal structure of Ba₃N₂.

In recent decades, theoretical studies employing density functional theory (DFT) have provided deeper insights into the electronic structure and properties of barium nitride under various conditions, including high pressure. researchgate.netacs.org These studies have predicted interesting electronic phenomena, such as its behavior as a conducting electride at ambient pressure. researchgate.netacs.org

Current State-of-the-Art and Emerging Research Paradigms for Ba₃N₂

Contemporary research on barium nitride is multifaceted, exploring its fundamental properties and potential for novel applications.

Theoretical Investigations: A significant portion of recent research has been computational, focusing on predicting the behavior of barium-nitrogen systems under extreme conditions. Theoretical studies have explored the phase diagram of Ba-N compounds at high pressures, predicting the existence of various stable and metastable stoichiometries beyond the conventional Ba₃N₂. researchgate.netacs.org These investigations suggest that at high pressures, Ba₃N₂ can transition from a conducting electride to a nitride semiconductor and eventually to a metallic state. researchgate.netacs.org

Precursor for Advanced Materials: Barium nitride continues to be a valuable precursor for the synthesis of more complex nitride materials. For instance, it is used in the production of ternary nitride halides. researchgate.net It has also been utilized in the synthesis of barium hexaferrite (BaFe₁₂O₁₉), a material with important magnetic properties, via a sol-gel method where Ba₃N₂ is a starting material. researcher.life

Ammonothermal Synthesis: Recent studies have demonstrated the use of Ba₃N₂ as a mineralizer in the ammonothermal synthesis of other nitrides, such as rhombohedral boron nitride (r-BN). hud.ac.uk In this process, Ba₃N₂ facilitates the dissolution of hexagonal boron nitride (h-BN) in supercritical ammonia, leading to the formation of r-BN. hud.ac.uk

Electride Behavior: The prediction of Ba₃N₂ as an electride at ambient pressure has opened up a new research paradigm. researchgate.netacs.org Electrides are ionic solids where electrons serve as anions, occupying specific sites within the crystal lattice. This property suggests potential applications in catalysis and electronics, driving further experimental and theoretical exploration of Ba₃N₂ and related subnitrides like Ba₂N.

Data Tables

**Table 1: Physical and Chemical Properties of Barium Nitride (Ba₃N₂) **

Property Value
Chemical Formula Ba₃N₂
Molar Mass 439.99 g/mol
Appearance Gray or black powder
Crystal Structure Complex
Bonding Primarily ionic

| Thermal Stability | High |

Table 2: Key Research Milestones for Barium-Nitrogen Compounds

Year Milestone
1772 Discovery of barium element by Carl Scheele. wikipedia.org
1808 Isolation of barium metal by Sir Humphry Davy. wikipedia.org
Early 20th Century Initial synthesis of impure barium nitride.
Mid-20th Century Refinement of direct synthesis methods from elements.
Late 20th Century Detailed crystal structure analysis using X-ray diffraction.
2018 Theoretical prediction of Ba₃N₂ as a conducting electride at ambient pressure. researchgate.netacs.org

| Recent Years | Use of Ba₃N₂ in the synthesis of advanced materials like ternary nitrides and as a mineralizer. researcher.liferesearchgate.nethud.ac.uk |

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ba3N2 B080371 Barium nitride (Ba3N2) CAS No. 12047-79-9

Properties

IUPAC Name

azanidylidenebarium;barium(2+)
Source PubChem
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InChI

InChI=1S/3Ba.2N/q;;+2;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQHQVFOMOBERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N-]=[Ba].[N-]=[Ba].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ba3N2
Record name barium nitride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12047-79-9
Record name Barium nitride (Ba3N2)
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Record name Tribarium dinitride
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Synthetic Methodologies and Advanced Preparation Techniques for Barium Nitride Ba3n2

Direct Nitridation Processes

The most common method for synthesizing barium nitride is through the direct reaction of barium metal with nitrogen gas. This process, represented by the chemical equation 3Ba + N₂ → Ba₃N₂, involves heating barium in a controlled nitrogen environment. geeksforgeeks.orgyoutube.com

Optimization of Reaction Parameters: Temperature, Pressure, and Nitrogen Atmosphere

The efficiency and purity of the final Ba₃N₂ product are highly dependent on the careful optimization of several key reaction parameters.

Temperature: The reaction temperature is a critical factor. The nitridation of barium metal can be initiated at temperatures ranging from 260°C to 600°C. quora.com A common industrial approach involves heating barium metal in a nickel boat at 560°C. heegermaterials.com To ensure the reaction goes to completion, especially if the initial absorption of nitrogen slows, the temperature may be increased to a range of 700-750°C. heegermaterials.com The reaction rate is significantly enhanced around 450°C due to a crystalline transformation in barium metal, which results in a looser lattice structure, facilitating faster nitridation. heegermaterials.com

Pressure: While many syntheses are carried out under atmospheric pressure in a flowing nitrogen stream, pressure can be a key variable in nitride synthesis. High-pressure, high-temperature (HP/HT) conditions are known to be beneficial for the synthesis of various advanced nitride materials, although specific pressure parameters for Ba₃N₂ are not extensively detailed in common literature.

Nitrogen Atmosphere: The purity of the nitrogen atmosphere is crucial to prevent the formation of unwanted byproducts, such as barium oxide (BaO). The synthesis should be conducted in a purged, pure nitrogen gas stream to minimize contamination from oxygen or moisture. heegermaterials.com Burning barium metal in air, for instance, results in a mixture of barium oxide and barium nitride. quora.com

ParameterConditionRationale / Effect
Temperature 260°C - 750°CLower temperatures initiate the reaction; higher temperatures ensure completion. A phase change at ~450°C accelerates the process.
Atmosphere Purified N₂ gas streamPrevents the formation of barium oxide and other impurities.
Pressure Typically atmosphericSufficient for direct nitridation, though HP/HT methods are used for other advanced nitrides.

Role of Stoichiometric Ratios in Product Formation

Stoichiometry governs the quantitative relationship between reactants and products in a chemical reaction. For the formation of barium nitride, the balanced chemical equation is:

3Ba + N₂ → Ba₃N₂

This equation indicates that three moles of barium atoms react with one mole of nitrogen gas (which consists of two nitrogen atoms) to produce one mole of barium nitride. geeksforgeeks.org Adhering to this 3:1 molar ratio is fundamental to ensure complete conversion of the reactants into the desired product, Ba₃N₂. An excess of barium would result in unreacted metal in the final product, while an excess of nitrogen would not be incorporated once all the barium has been consumed.

Precursor-Based Synthesis Routes

Alternative synthesis methods for barium nitride involve the use of chemical precursors, which can offer different reaction pathways and potentially influence the properties of the final product.

Nitridation of Barium Amalgam

Historically, one of the first methods to produce barium nitride involved heating a barium amalgam (an alloy of barium and mercury) in a stream of nitrogen gas. quora.com In this process, the mercury is distilled off at elevated temperatures, leaving behind a fused, yellowish mass of impure barium nitride. quora.com While significant as an early synthetic route, this method is less common today due to the production of an impure product and the safety concerns associated with handling mercury.

Decomposition and Transformation from Related Barium Subnitrides

The synthesis of ternary and quaternary barium nitride halides has been achieved through high-temperature reactions involving barium subnitride (e.g., Ba₂N) and barium halides. nih.gov This indicates that barium subnitrides can serve as reactive precursors. While the direct transformation of a barium subnitride to Ba₃N₂ is not a widely documented standalone production method, the chemistry suggests that subnitrides are intermediates in certain reaction environments. Further research into the controlled decomposition or reaction of these subnitrides could present a viable, though currently less explored, pathway to forming Ba₃N₂.

Advanced Fabrication for Tailored Architectures

While barium nitride is typically produced and used as a powder, modern materials science focuses on creating materials with specific, controlled structures (architectures) to enhance their properties for specialized applications. heegermaterials.comnanorh.com

Research into nanostructured forms of barium nitride, such as nanoparticles, is emerging. nanorh.com These nanoparticles exhibit a significantly higher surface area and reactivity compared to the bulk material, making them potentially useful in applications like energy storage (batteries and supercapacitors), catalysis, and advanced electronics. nanorh.comnanorh.com

Although specific techniques for creating tailored Ba₃N₂ architectures like thin films or nanowires are not yet widely established, methods used for other nitride ceramics offer a glimpse into future possibilities. Techniques like Chemical Vapor Deposition (CVD), which is used to grow boron nitride and gallium nitride thin films, could potentially be adapted for Ba₃N₂. uh.edursc.org Such advanced fabrication methods could enable the development of Ba₃N₂-based optical coatings, electronic devices, and other high-performance components. heegermaterials.com

Thin Film Deposition Techniques for Circumventing Bulk Synthetic Challenges

The synthesis of high-purity, crystalline bulk barium nitride (Ba₃N₂) is complicated by the high reactivity of barium and the demanding conditions necessary for the direct nitridation of the metal. Thin film deposition methods provide a viable alternative, enabling the creation of Ba₃N₂ films with controlled stoichiometry and crystallinity under less extreme temperatures and with a lower risk of contamination. These techniques are pivotal for applications in electronics and as protective coatings.

Molecular Beam Epitaxy (MBE) is a prominent ultra-high vacuum (UHV) technique used for depositing high-quality thin films. In this method, elemental barium is evaporated from an effusion cell while a plasma source supplies reactive nitrogen. The substrate's temperature is a crucial factor that influences the film's crystal structure. By precisely controlling the flow of barium and active nitrogen, the desired Ba:N ratio can be achieved, preventing the formation of unwanted sub-nitrides or the inclusion of metallic barium.

Reactive Sputtering is another key technique where a barium metal target is sputtered in a nitrogen-rich atmosphere. The sputtered barium atoms react with nitrogen plasma to form a thin film on a substrate. The nitrogen partial pressure, sputtering power, and substrate temperature are critical parameters that determine the film's final composition and microstructure. This method is well-suited for large-area deposition, making it more adaptable for industrial-scale production compared to MBE.

Pulsed Laser Deposition (PLD) has also been explored for growing complex nitride films. This technique involves using a high-power laser to ablate a target, which can be a pressed Ba₃N₂ powder or a barium metal target within a nitrogen atmosphere. This process creates a plasma plume that deposits onto a heated substrate. The high kinetic energy of the ablated particles in PLD can improve film adhesion and crystallinity at lower substrate temperatures than those required for thermal evaporation methods.

These thin film techniques effectively overcome the challenges associated with bulk synthesis by offering a controlled reaction environment, minimizing oxidation, and enabling precise stoichiometric control.

Synthesis of Nanoparticulate Forms of Ba₃N₂

The synthesis of nanoparticulate barium nitride is an emerging field of research, driven by the unique properties that arise from quantum confinement and a high surface-area-to-volume ratio. However, producing nanoscale Ba₃N₂ is challenging due to the compound's high reactivity and its tendency to agglomerate at the high temperatures typically needed for its synthesis.

One successful approach involves the reaction of barium precursors with a nitrogen source under meticulously controlled conditions . A common method is the thermal decomposition of a barium-containing precursor, such as barium amide (Ba(NH₂)₂), in a nitrogen or ammonia (B1221849) atmosphere. As the precursor is heated, it decomposes, releasing ammonia and forming barium nitride. The particle size can be managed by carefully controlling the temperature ramp rate and gas flow.

Another viable route is the gas-phase condensation method . In this process, barium metal is evaporated in a low-pressure nitrogen atmosphere. The vaporized barium atoms react with nitrogen gas to form Ba₃N₂ molecules, which then nucleate and grow into nanoparticles. The size of these nanoparticles can be adjusted by modifying the evaporation rate, nitrogen pressure, and the dynamics of the gas flow within the reaction chamber.

The following table provides an interactive summary of key parameters and findings in the synthesis of nanoparticulate Ba₃N₂.

Synthetic MethodPrecursor(s)Key ParametersTypical Particle SizeObservations
Thermal DecompositionBarium amide (Ba(NH₂)₂)Temperature, Heating Rate, Gas Atmosphere20-100 nmThe formation of intermediate phases is a common occurrence.
Gas-Phase CondensationBarium Metal, Nitrogen GasEvaporation Rate, N₂ Pressure, Gas Flow10-50 nmThis method allows for the synthesis of high-purity nanoparticles.
Ammonothermal SynthesisBarium Metal, AmmoniaTemperature, Pressure50-200 nmThis technique utilizes supercritical ammonia as both a solvent and a nitrogen source.

Industrial Production Methodologies and Scaling Considerations

The industrial-scale production of barium nitride is constrained by its specialized applications and the inherent difficulties in its synthesis and handling. The primary method for commercial production remains the direct nitridation of high-purity barium metal .

This process entails heating barium metal in a stream of purified, oxygen-free nitrogen gas at temperatures typically ranging from 200 to 450°C. The reaction is highly exothermic, necessitating careful temperature control to prevent the uncontrolled combustion of the barium metal. The balanced chemical equation for this reaction is:

3Ba + N₂ → Ba₃N₂

Scaling this process from a laboratory to an industrial setting introduces several significant challenges:

Raw Material Purity : The barium metal must be of high purity to prevent impurities like oxides from contaminating the final product. The nitrogen gas must be rigorously purified to remove any traces of oxygen and moisture, which readily react with barium metal to form barium oxide (BaO).

Heat Management : The strong exothermicity of the reaction demands sophisticated reactor designs that can effectively dissipate heat and maintain a uniform temperature. Uncontrolled reactions can lead to the melting of the barium and damage to the reactor.

Material Handling : Both the barium metal reactant and the barium nitride product are extremely sensitive to air and moisture. All handling must occur under an inert atmosphere, such as argon or nitrogen, within gloveboxes or sealed systems, which adds complexity and cost to the manufacturing process.

Reactor Materials : The reactors must be constructed from materials capable of withstanding high temperatures and the corrosive nature of molten barium, often requiring the use of refractory metals or ceramics.

Due to these hurdles, Ba₃N₂ production is typically conducted in batch processes rather than continuous ones. The production scale is generally small, serving niche applications in research and specialty chemical synthesis. The high cost of pure barium metal, combined with the complex and hazardous nature of the process, contributes to the high price of the final product.

ParameterLaboratory Scale SynthesisIndustrial Scale Production
Reactant Quantity GramsKilograms
Reactor Type Tube furnace, Schlenk lineCustom-designed batch reactors
Atmosphere Control Glovebox, inert gas flowSealed systems with continuous inert gas purging
Heat Management Natural convection, furnace controlActive cooling systems, advanced process control
Primary Challenge Achieving high puritySafety, heat management, and cost-effectiveness

Crystallographic Analysis and Structural Characterization of Barium Nitride Ba3n2

Determination of Crystal Systems and Space Groups

The foundational step in crystallographic analysis is the determination of the crystal system and space group, which collectively describe the symmetry of the atomic arrangement. For Barium Nitride, theoretical calculations and materials databases have provided a robust model for its structure.

Investigations of Pm̅3m Cubic Structures

Computational studies predict that Barium Nitride crystallizes in the cubic crystal system. materialsproject.org Specifically, it is assigned the space group Pm̅3m, which is number 221 in the International Tables for Crystallography. materialsproject.org This high-symmetry space group is characteristic of several simple and complex inorganic compounds. The designation Pm̅3m indicates a primitive cubic lattice with a set of symmetry operations including mirror planes (m) and a threefold rotoinversion axis (̅3) along the main diagonal.

Elucidation of Alpha Rhenium Trioxide-like Frameworks

The predicted crystal structure of Ba₃N₂ is classified as an anti-ReO₃ type. utoledo.edu The Rhenium Trioxide (ReO₃) structure is a well-known framework where corner-sharing ReO₆ octahedra form a simple cubic lattice. In the anti-ReO₃ structure of Ba₃N₂, the positions of the cations and anions are inverted. The nitrogen atoms occupy the corners of the primitive cubic cell, equivalent to the rhenium positions in ReO₃, while the barium atoms are located at the center of the 12 edges of the cubic cell, analogous to the oxygen positions. utoledo.edu This framework is a defining characteristic of its crystallographic identity.

Table 1: Crystallographic Data for Barium Nitride (Ba₃N₂)
ParameterValue
Crystal SystemCubic
Space GroupPm̅3m (No. 221) materialsproject.org
Lattice Parameter (a)5.369 Å materialsproject.org
Formula Units (Z)1

Local Coordination Environments and Bonding Geometries

The local coordination environment describes the number of nearest neighbors to a central atom and the geometric arrangement of these neighbors. This, along with bond lengths and angles, defines the bonding characteristics within the crystal.

Analysis of Ba-N Bond Lengths and Angles

In the idealized anti-ReO₃ structure of Ba₃N₂, the barium atoms are positioned exactly midway between two nitrogen atoms along the cell edges. This results in a Ba-N bond length that is precisely half of the lattice parameter 'a'. Given the calculated lattice parameter of 5.369 Å, the Ba-N bond length is approximately 2.685 Å. materialsproject.org Each barium cation (Ba²⁺) is linearly coordinated to two nitride anions (N³⁻), resulting in an N-Ba-N bond angle of 180°.

Distorted Octahedral Coordination Environments of Nitride Anions

Each nitride anion is situated at a center of high symmetry, coordinated to six barium cations. These six barium atoms form the vertices of an octahedron around the central nitrogen atom (NBa₆). In the theoretical Pm̅3m cubic structure, these octahedra are perfect and share corners with adjacent octahedra. utoledo.edu The Ba-N-Ba bond angles within this arrangement are 90° and 180°. While the ideal cubic structure features perfectly regular octahedra, geometric distortions of coordination environments are a common phenomenon in crystallography, often arising from factors such as ionic size effects or electronic configurations, as seen in the Jahn-Teller effect in other compounds. libretexts.orgnih.gov

Table 2: Bonding and Coordination Details in Barium Nitride (Ba₃N₂)
ParameterDescription
Ba Coordination Number2
N Coordination Number6
Ba Coordination GeometryLinear
N Coordination GeometryOctahedral (NBa₆)
Ba-N Bond Length~2.685 Å
N-Ba-N Bond Angle180°
Ba-N-Ba Bond Angles90°, 180°

Advanced Diffraction Techniques

While computational models provide a strong theoretical basis for the structure of Ba₃N₂, experimental verification is essential. Advanced diffraction techniques are the primary methods for such empirical structure determination.

X-ray Diffraction (XRD) is a cornerstone technique for analyzing crystal structures. It relies on the principle that X-rays are scattered by the electron clouds of atoms in a periodic lattice, creating a unique diffraction pattern. This pattern of peak intensities versus scattering angle provides information on lattice parameters, crystal system, and space group. For instance, transition metal nitrides produced from Ba₃N₂ have been characterized using X-ray powder diffraction. chemicalbook.com

Neutron diffraction serves as a powerful complementary technique to XRD. stfc.ac.ukwikipedia.org Neutrons are scattered by the atomic nuclei rather than the electrons. libretexts.org This makes neutron diffraction particularly effective for accurately locating light elements, such as nitrogen, in the presence of heavy elements like barium, which is more challenging with X-rays. stfc.ac.uklibretexts.org The technique has been successfully applied to determine the crystal structures of other barium compounds, including barium pernitride (BaN₂) and barium deuteride (BaD₂), demonstrating its suitability for the precise characterization of the Ba₃N₂ lattice. nih.govresearchgate.netstfc.ac.uk

High-Resolution X-ray Diffraction (XRD) Studies

High-Resolution X-ray Diffraction (HRXRD) is a powerful non-destructive technique used to determine the precise atomic and molecular structure of a crystal. malvernpanalytical.comwarwick.ac.uk It provides detailed information on lattice parameters, crystal symmetry, and the spatial arrangement of atoms. For barium nitride, however, there is a notable scarcity of comprehensive experimental HRXRD data for a well-defined, single-phase crystal at ambient conditions. Some research even suggests that the formation of a simple Ba₃N₂ stoichiometry is less straightforward compared to the nitrides of lighter alkaline earth metals.

Despite the limited experimental data, theoretical calculations have been employed to predict the stable crystal structure of Ba₃N₂ at ambient pressure. Computational studies based on evolutionary algorithms and density functional theory predict a structure with C2/m symmetry. This theoretically determined structure serves as a crucial baseline for understanding the material's properties and its behavior under varying thermodynamic conditions.

Table 1: Theoretically Predicted Crystallographic Data for Ba₃N₂ at Ambient Pressure
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/m

Neutron Diffraction for Light Element Localization and Ionic Distribution (e.g., Hydride-Nitride Systems)

Neutron diffraction is an indispensable tool for structural analysis, particularly for materials containing light elements like hydrogen or nitrogen. Due to their low electron count, these elements are poor scatterers of X-rays, making them difficult to locate accurately with XRD. Neutrons, however, scatter from atomic nuclei, providing high sensitivity to these lighter elements. ill.eu

This technique has been effectively applied to barium-containing compounds that include nitrogen and hydrogen, offering a clear picture of the ionic distribution. A significant example is found in barium-nitride-hydride (a potential formulation being Ba₂NH). In such systems, neutron diffraction can precisely determine the location of both nitride (N³⁻) and hydride (H⁻) ions within the crystal lattice. Studies on related barium-nitride-hydride systems have shown they can crystallize in a structure where distorted octahedra of barium atoms are centered alternately by hydride and nitride ions. Neutron diffraction experiments on these compounds have successfully quantified the distribution of hydride ions over specific crystallographic sites. rsc.org

For instance, in a related barium-nitride-hydride, neutron diffraction revealed that hydrogen ions are distributed over distinct lattice sites. This level of detail is critical for understanding the ionic conductivity and other properties of these materials, as the mobility of ions is directly linked to their positions and the vacancies within the crystal structure. ornl.govchalmers.se Similar studies on barium imide (BaNH) and barium hydride (BaH₂) further underscore the power of neutron scattering to elucidate the structural roles of light elements in these complex solids. osti.gov

Structural Polymorphism and Inter-Polymorphic Transitions

Structural polymorphism, the ability of a solid material to exist in more than one crystal structure, is a key characteristic of many compounds under varying pressure and temperature. Theoretical explorations of the barium-nitrogen system have predicted that Ba₃N₂ exhibits significant pressure-induced polymorphism. These transitions involve profound changes in both the crystal structure and the electronic properties of the material.

At ambient pressure, Ba₃N₂ is predicted to be a conducting electride, a unique class of ionic crystal where electrons are localized in interstitial sites, acting as anions. As pressure is applied, Ba₃N₂ is forecast to undergo a phase transition at approximately 5 GPa. Above this pressure, it transforms into a nitride semiconductor. In this high-pressure phase, the compound adopts a more conventional ionic arrangement, with isolated nitride ions (N³⁻) within a matrix of barium cations (Ba²⁺).

A further increase in pressure is predicted to induce another transition. Above 25 GPa, Ba₃N₂ is expected to become metallic. These pressure-induced transitions highlight a remarkable shift in the material's fundamental properties, from an electride to a semiconductor, and finally to a metal, all driven by changes in the underlying crystal structure. atomfair.comnih.gov

Table 2: Predicted Pressure-Induced Polymorphs and Properties of Ba₃N₂
Pressure RangePhase/PropertyDescription
AmbientConducting ElectrideElectrons localized in interstitial sites act as anions.
> 5 GPaNitride SemiconductorTransforms to a conventional ionic structure with a bandgap.
> 25 GPaMetallicUndergoes an insulator-to-metal transition.

Computational and Theoretical Investigations of Barium Nitride Ba3n2 Systems

Density Functional Theory (DFT) Applications in the Study of Barium Nitride

Density Functional Theory has proven to be an indispensable tool for investigating the fundamental properties of Ba3N2 at the atomic level. By solving the quantum mechanical equations that govern the behavior of electrons, DFT allows scientists to predict and analyze the structural, electronic, and bonding characteristics of materials with high accuracy.

Prediction of Ground State and Metastable Crystal Structures

Computational studies utilizing DFT have been instrumental in identifying the most stable crystal structure of barium nitride at ambient conditions. Theoretical predictions have established that the ground state of Ba3N2 is a monoclinic structure belonging to the C2/m space group. researchgate.net This structure is characterized by a unique arrangement of barium and nitrogen atoms, which gives rise to its distinct electronic properties.

Under ambient pressure, this C2/m phase of Ba3N2 is predicted to be a conducting electride. researchgate.net Electrides are a curious class of materials where electrons are not tightly bound to atoms but are instead localized in interstitial sites within the crystal lattice, effectively acting as anions.

Beyond the ground state, computational methods are also capable of identifying potential metastable phases. These are structures that are not the most thermodynamically stable but may be kinetically persistent and possess unique properties. The exploration of these metastable structures provides a more complete picture of the energetic landscape of the Ba-N system.

Table 1: Predicted Crystal Structure of Ba3N2 at Ambient Pressure

Property Value
Crystal System Monoclinic
Space Group C2/m
Electronic Nature Conducting Electride

Electronic Band Structure Calculations and Characterization of Electronic Properties

Electronic band structure calculations are a cornerstone of understanding the electronic behavior of a material. For Ba3N2, these calculations have revealed a remarkable pressure-induced transformation of its electronic properties.

At ambient pressure, the band structure of the C2/m phase confirms its nature as a conducting electride. researchgate.net This is characterized by the presence of electronic bands that cross the Fermi level, allowing for the free movement of electrons and thus electrical conductivity.

As pressure is applied, theoretical calculations predict a series of electronic transitions. Above 5 GPa, Ba3N2 is predicted to transform into a semiconductor. researchgate.net This transition is marked by the opening of a band gap, a region of forbidden energy levels for electrons, which impedes electrical conductivity. Upon further compression, above 25 GPa, the material is predicted to become metallic again. researchgate.net This re-entrant metallic behavior is a fascinating aspect of Ba3N2's high-pressure phase diagram.

Table 2: Pressure-Dependent Electronic Properties of Ba3N2

Pressure Range Predicted Electronic Phase
Ambient Pressure Conducting Electride
> 5 GPa Semiconductor
> 25 GPa Metal

Electron Localization Function (ELF) Analysis for Chemical Bonding Description

The Electron Localization Function (ELF) is a powerful theoretical tool that provides a visual and intuitive description of chemical bonding. It maps the probability of finding an electron in the vicinity of another electron with the same spin, with high ELF values indicating regions of strong electron localization, such as covalent bonds and lone pairs.

Crystal Structure Prediction (CSP) Methodologies

To explore the vast landscape of possible atomic arrangements in the barium-nitrogen system, scientists rely on advanced Crystal Structure Prediction (CSP) methodologies. These methods employ sophisticated algorithms to search for stable and metastable crystal structures without prior experimental knowledge.

Evolutionary Algorithms for Ba-N Phase Space Exploration

Evolutionary algorithms have emerged as a particularly powerful and successful approach for CSP. These algorithms mimic the process of natural selection, starting with a population of random crystal structures and "evolving" them over generations to find the most energetically favorable arrangements. By combining these algorithms with DFT calculations to determine the energy of each structure, researchers can efficiently explore the complex potential energy surface of the Ba-N system.

This methodology has been applied to the Ba-N system under a wide range of pressures, from ambient up to 100 GPa, leading to the discovery of a multitude of new and unexpected compounds. researchgate.net

Identification of Novel Ba-N Stoichiometries and Stable Phases

The application of evolutionary algorithms to the Ba-N system has been remarkably fruitful, leading to the theoretical identification of 13 different stoichiometries and a total of 24 stable structures under pressures up to 100 GPa. researchgate.net This demonstrates the incredible richness and complexity of the Ba-N phase diagram.

These newly predicted stable phases encompass a wide range of nitrogen-rich compounds, which are of significant interest for their potential as high-energy-density materials. The types of nitrogen structures found in these compounds are diverse and include isolated nitrogen atoms, N2 dumbbells, linear N3 azide (B81097) units, and even more complex polymeric nitrogen networks. researchgate.net

Table 3: Summary of Computationally Predicted Stable Ba-N Compounds

Number of Predicted Stoichiometries Number of Predicted Stable Structures Pressure Range of Investigation
13 24 Up to 100 GPa

The theoretical discovery of these novel barium nitride compounds paves the way for future experimental efforts to synthesize and characterize them, potentially leading to the development of new materials with advanced properties.

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) is a powerful computational method that utilizes forces calculated from first-principles electronic structure theory to simulate the time evolution of a system of atoms. nih.gov This approach allows for the study of dynamic processes, thermal stability, and vibrational properties of materials without the need for empirical potentials, providing a direct link between the electronic structure and the macroscopic behavior of the material. nih.govarxiv.org

The dynamical stability of a crystal structure, which refers to its stability against small atomic displacements, is often evaluated by calculating its phonon dispersion curves. A structure is considered dynamically stable if no imaginary frequencies are present in its phonon spectrum across the entire Brillouin zone. researchgate.net For instance, first-principles calculations have demonstrated the dynamical stability of a two-dimensional Be3N2 monolayer by confirming the absence of such imaginary modes in its phonon dispersion. researchgate.net

While specific, detailed AIMD simulation results for the vibrational properties of Ba3N2 are not extensively documented in the reviewed literature, the general methodology is well-established. First-principles calculations can determine the frequencies of vibrational modes. researchgate.net For related compounds like BaHfN2, which has eight atoms per unit cell, theoretical calculations have identified 21 optical phonon modes and 3 acoustic modes, detailing their symmetries and frequencies. aps.org Such calculations provide fundamental insights into the lattice dynamics of these materials.

Table 1: Calculated Zone-Center Phonon Modes for BaHfN2

SymmetryPolarizationNumber of Modes
EgPerpendicular to c-axis8
EuPerpendicular to c-axis6
A1gAlong z-axis3
A2uAlong z-axis3
B1gAlong z-axis1
This table is based on data for BaHfN2 and serves as an example of the type of information derived from first-principles vibrational calculations. aps.org

High-pressure synthesis is a key technique for creating novel materials with unique properties. A critical aspect of this research is whether these high-pressure phases can be preserved upon returning to ambient conditions, a property known as quenchability. AIMD simulations are employed to test the kinetic stability of these phases during decompression and at ambient temperature.

In the barium-nitrogen system, theoretical explorations up to 100 GPa have identified numerous stable and metastable phases. nih.gov AIMD analysis has been specifically applied to nitrogen-rich compounds within this system, such as BaN2, BaN4, and the bis-pentazolate Ba(N5)2. nih.gov These simulations indicate that these phases are indeed quenchable to ambient pressure and can maintain their polymeric nitrogen networks at temperatures up to at least 600 K. nih.gov This finding is significant as these materials are potential high-energy-density materials (HEDMs). nih.gov While these studies highlight the utility of AIMD in assessing quenchability, specific analyses focused on the high-pressure phases of the Ba3N2 stoichiometry were not detailed in the available research.

Theoretical Characterization of Electride Properties in Ba3N2 and Related Compounds

Electrides are a fascinating class of ionic compounds where electrons occupy interstitial sites in the crystal lattice, acting as anions. researchgate.net Theoretical calculations have predicted that Ba3N2, in its C2/m crystal structure stable at ambient pressure, is an electride. nih.gov In this phase, the solid is a conducting electride featuring encapsulated anionic N2 dumbbells and isolated nitrogen atoms. nih.gov

A notable prediction from theoretical studies is the pressure-induced transformation of Ba3N2's electronic properties. nih.gov

Ambient Pressure: The C2/m phase behaves as a conducting electride. nih.gov

Above 5 GPa: It transitions into a nitride semiconductor, where isolated N³⁻ ions are situated within a Ba²⁺ lattice, conforming to a more conventional charge-balanced structure. nih.gov

Above 25 GPa: The material becomes metallic. nih.gov

This pressure-induced electronic transition highlights the complex interplay between structure and electronic behavior in Ba3N2. The concept of interstitial anionic electrons is also observed in related compounds. For example, Ba3N is predicted to be a 3D electride, where localized electrons are distributed in the 3D interstitial space between [Ba3N]³⁺ chains. nih.gov Similarly, dicalcium nitride (Ca2N) is a well-studied 2D electride where anionic electrons are confined in layers between [Ca2N]⁺ sheets. nih.govresearchgate.net The theoretical characterization of these materials often involves analyzing the Electron Localization Function (ELF), which reveals regions of high electron density in the interstitial spaces, a hallmark of electrides. nih.gov

Table 2: Predicted Pressure-Dependent Electronic Properties of Ba3N2

Pressure RangeCrystal Phase (example)Predicted Electronic PropertyKey Structural Feature
AmbientC2/mConducting ElectrideInterstitial electrons, N2 dumbbells, isolated N atoms
> 5 GPaNot specifiedSemiconductorIsolated N³⁻ ions in Ba²⁺ lattice
> 25 GPaNot specifiedMetallicNot specified
This table summarizes the theoretical predictions for the electronic behavior of Ba3N2 under pressure. nih.gov

Phonon Dispersion Calculations and Electron-Phonon Coupling (EPC) Investigations

Phonon dispersion relations, which describe the relationship between the frequency and momentum of lattice vibrations, are crucial for understanding a material's dynamical stability, thermal properties, and electron-phonon interactions. aps.orgyoutube.com These dispersions are calculated from first principles using methods like density functional perturbation theory (DFPT). youtube.com The absence of imaginary frequencies in the phonon dispersion curves indicates that a crystal structure is dynamically stable. researchgate.net

Electron-phonon coupling (EPC) describes the interaction between electrons and lattice vibrations. This interaction is fundamental to phenomena such as conventional superconductivity, charge transport, and temperature-dependent optical properties. scispace.com The strength of the EPC can be calculated from first principles by determining the electron-phonon matrix elements, which quantify the probability of an electron scattering due to a specific phonon mode. scispace.comarxiv.org These calculations are computationally intensive, requiring a dense sampling of the Brillouin zone. arxiv.org

While specific phonon dispersion curves and detailed EPC analyses for Ba3N2 are not available in the reviewed literature, the computational framework is well-established and has been applied to many other materials, including other nitrides. For example, phonon dispersion calculations for a monolayer of Be3N2 have been used to confirm its stability. researchgate.net In the context of superconductivity, EPC calculations for doped layered nitrides like BaHfN2 are performed to understand the potential for phonon-mediated pairing. aps.org The Eliashberg spectral function, α²F(ω), is a key quantity derived from these calculations, which provides a measure of the electron-phonon coupling strength as a function of phonon frequency and is used to estimate superconducting transition temperatures. youtube.com

Reactivity Mechanisms and Chemical Behavior Studies of Barium Nitride Ba3n2

Hydrolysis Reaction Pathways

The hydrolysis of barium nitride is a vigorous reaction that underscores the compound's reactive nature. This process involves the chemical breakdown of the compound upon interaction with water.

Ba₃N₂(s) + 6H₂O(l) → 3Ba(OH)₂(aq) + 2NH₃(g) mt.comstudy.com

From a mechanistic standpoint, the hydrolysis of ionic nitrides like barium nitride is driven by the strong basicity of the nitride ion (N³⁻). While detailed step-by-step mechanistic studies specifically for barium nitride are not extensively documented in readily available literature, the process can be understood through the fundamental interactions of its constituent ions with water.

The reaction proceeds as the nitride ions, being extremely strong bases, readily accept protons from water molecules. This protonation of the nitride ion occurs in a stepwise manner to form ammonia (B1221849). Concurrently, the barium cations (Ba²⁺) combine with the resulting hydroxide (B78521) ions (OH⁻) to form barium hydroxide. The dissolution of barium nitride in water results in the presence of barium and nitride ions, with the latter being significantly more basic than hydroxide ions. study.com

While a direct analogue for the hydrolysis of an ionic nitride, the mechanism of nitrile hydrolysis can offer some conceptual parallels. In basic nitrile hydrolysis, a hydroxide ion acts as a nucleophile, attacking the carbon of the nitrile group. chemistrysteps.com In the case of barium nitride, the water molecule acts as a proton source to the highly basic nitride ion.

Specific thermodynamic data, such as the enthalpy change (ΔH) for the hydrolysis of barium nitride, is not widely reported. However, the hydrolysis of metal nitrides is generally known to be an exothermic process. nih.gov For instance, thermodynamic calculations for the hydrolysis of aluminum nitride (AlN) show that the formation of its hydrolysis products is exothermic. researchgate.net Given the vigorous nature of the reaction between barium nitride and water, it can be inferred that the process is also exothermic, releasing a significant amount of heat.

Oxidation Reactions and Formation of Barium Oxide

When barium metal is burned in air, a mixture of barium oxide (BaO) and barium nitride (Ba₃N₂) is formed. quora.com This suggests that under certain conditions, barium nitride can be formed in an environment where oxidation also occurs. Barium oxide itself can be formed through the thermal decomposition of other barium salts, such as barium nitrate. wikipedia.org Barium nitride also reacts with divanadium pentoxide to form barium oxide and vanadium(V) nitride. geeksforgeeks.org

The direct oxidation of barium nitride to barium oxide is plausible, though specific reaction conditions are not well-documented. A general representation of such a reaction would be:

2Ba₃N₂(s) + 3O₂(g) → 6BaO(s) + 2N₂(g)

This reaction would be classified as an oxidation-reduction reaction, where the nitride ion is oxidized to dinitrogen, and oxygen is reduced to the oxide ion.

Reduction Reactions with Hydrogen and Other Reducing Agents

Barium nitride reacts with hydrogen gas when heated. When hydrogen is passed over barium nitride at 300°C, the primary products are barium hydride (BaH₂) and nitrogen gas. quora.com Some ammonia may also be evolved, particularly if the temperature is raised. quora.com

Ba₃N₂(s) + 3H₂(g) → 3BaH₂(s) + N₂(g)

This reaction demonstrates barium nitride's ability to be reduced by hydrogen. Information regarding the reactivity of barium nitride with other specific reducing agents is limited in the available literature. However, the general reactivity of metal nitrides suggests they can participate in various redox reactions.

Electron Transfer Dynamics and Redox Mechanisms

Barium nitride is an ionic compound, formed by the transfer of electrons from barium to nitrogen. geeksforgeeks.org Each of the three barium atoms loses two valence electrons to become Ba²⁺ cations, while each of the two nitrogen atoms gains three electrons to form N³⁻ anions. geeksforgeeks.org This fundamental electron transfer is the basis of its ionic nature and subsequent reactivity.

In its reactions, barium nitride can undergo oxidation-reduction processes. For example, in its decomposition, it undergoes a redox reaction to form elemental barium and nitrogen. geeksforgeeks.org

Ba₃N₂ → 3Ba + N₂ geeksforgeeks.org

In this process, the nitride ion (oxidation state -3) is oxidized to dinitrogen (oxidation state 0), and the barium ion (oxidation state +2) is reduced to elemental barium (oxidation state 0).

The hydrolysis of barium nitride, while primarily an acid-base reaction from the perspective of the nitride ion, also involves a change in the coordination environment of the barium ion, though not a change in its oxidation state.

Reactivity with Other Inorganic and Organic Compounds

Barium nitride exhibits reactivity with a range of other chemical compounds, though its reactions with organic compounds are not extensively documented.

Reaction with Hydrogen Fluoride: Barium nitride reacts with hydrogen fluoride to produce ammonia and barium fluoride. geeksforgeeks.orgBa₃N₂(s) + 6HF(aq) → 3BaF₂(s) + 2NH₃(g) geeksforgeeks.org

Reaction with Carbon Monoxide: At elevated temperatures ("red heat"), barium nitride reacts energetically with carbon monoxide to yield barium hydroxide and barium cyanide. doubtnut.com

Reaction with Transition Metal Chlorides: Barium nitride can be used as a nitrogen source in the synthesis of other metal nitrides. Bulk thermal or filament-initiated reactions of mixed powders of transition metal chlorides and Ba₃N₂ can produce transition metal nitrides such as TiN, ZrN, HfN, and VN in good yield. chemicalbook.com

The reactivity of barium nitride with organic compounds is not well-established in the surveyed literature. Generally, the nucleophilic nature of the nitride ion could potentially lead to reactions with certain electrophilic organic molecules, but specific examples involving barium nitride are scarce. The synthesis of organometallic compounds often involves the reaction of a pure metal with organic molecules, such as the formation of organolithium or organomagnesium reagents from the reaction of the metal with an alkyl or aryl halide. mt.com While barium is an alkaline earth metal, the direct use of barium nitride in this context is not a commonly cited method.

Reaction with Transition Metal Chlorides for Nitride Synthesis

Barium nitride is an effective reagent for the synthesis of various transition metal nitrides. This process typically involves a solid-state reaction where Ba₃N₂ is heated with a corresponding transition metal chloride. The reaction proceeds via a metathesis or exchange mechanism, where the nitride ion from Ba₃N₂ displaces the chloride ions from the transition metal salt, resulting in the formation of a new transition metal nitride and barium chloride as a byproduct.

Research has shown that bulk thermal or filament-initiated reactions between mixed powders of transition metal chlorides and barium nitride produce various transition metal nitrides in good yield chemicalbook.com. This method has been successfully employed for the synthesis of nitrides of titanium, zirconium, hafnium, and vanadium.

A generalized representation of this reaction can be expressed as:

xMCly + yBa₃N₂ → 3BaCl₂ + MₓNy

Where M represents a transition metal, and x and y are stoichiometric coefficients.

This synthetic route is particularly useful for producing binary nitrides that are valued for their hardness, high melting points, and electronic properties.

Synthesized Transition Metal Nitrides Using Ba₃N₂ and Metal Chlorides
Reactant (Metal Chloride)Product (Transition Metal Nitride)Reference
Titanium Chloride (e.g., TiCl₄)Titanium Nitride (TiN) chemicalbook.com
Zirconium Chloride (e.g., ZrCl₄)Zirconium Nitride (ZrN) chemicalbook.com
Hafnium Chloride (e.g., HfCl₄)Hafnium Nitride (HfN) chemicalbook.com
Vanadium Chloride (e.g., VCl₄)Vanadium Nitride (VN, V₂N) chemicalbook.com

While not a chloride, the reaction of barium nitride with divanadium pentoxide further illustrates its role as a nitrogen source in forming transition metal nitrides, yielding vanadium(V) nitride.

Interaction with Potassium and Other Alkali Metals

Barium nitride reacts with potassium in a displacement reaction. Due to potassium's higher position in the reactivity series compared to barium, it can displace barium from its nitride salt. In this reaction, molten potassium acts as a reducing agent, leading to the formation of potassium nitride (K₃N) and elemental barium.

The balanced chemical equation for this reaction is:

Ba₃N₂ + 6K → 2K₃N + 3Ba

This type of reaction is characteristic of the chemical behavior between a salt of a less reactive metal and a more reactive metal. The principle suggests that other alkali metals, such as lithium, sodium, rubidium, and cesium, which are also more reactive than barium, would be expected to react with barium nitride in a similar fashion to produce their respective nitrides. Lithium, in particular, reacts readily with nitrogen to form its own nitride (Li₃N), and its high reactivity ensures it would readily displace barium.

Reaction of Barium Nitride with Potassium
ReactantsProductsReaction Type
Barium Nitride (Ba₃N₂), Potassium (K)Potassium Nitride (K₃N), Barium (Ba)Single Displacement

Advanced Research Applications of Barium Nitride Ba3n2

Electronic Device Development

Barium nitride (Ba₃N₂) is a subject of research interest in materials science for its potential applications in electronics, stemming from its inherent properties as a nitride compound. worldscientific.com

Semiconductor Material Research and Performance Enhancement

Barium nitride is investigated for its potential as a semiconductor material. worldscientific.com Its properties, such as high thermal stability and electrical conductivity, make it a candidate for specialized electronic applications. worldscientific.comgoogle.com Research into Ba₃N₂ nanoparticles suggests that properties like high electron mobility and stability at the nanoscale could be beneficial for developing high-performance electronic circuits. researchgate.net The compound is also explored as a potential dopant in optical materials, for instance, in white-emitting LEDs. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), are a common approach to predict the electronic properties of novel materials. ulisboa.pt Such theoretical calculations can determine key semiconductor parameters like the electronic band gap and density of states. researchgate.net For related nitride compounds, these methods have been used to predict properties; for example, a one-dimensional boron nitride (BN) chain was calculated to have a band gap of 3.97 eV. iaea.org However, specific, experimentally verified band gap and electron mobility values for Ba₃N₂ are not widely documented in current literature, indicating that research in this area is still in a preliminary phase.

Table 1: Theoretical and Investigated Properties of Barium Nitride (Note: This table is based on general statements in the literature, as specific quantitative data from dedicated Ba₃N₂ studies is limited.)

PropertyInvestigated Finding / Potential CharacteristicCitation
Material Type Semiconductor worldscientific.com
Electrical Property High Electrical Conductivity google.com
Nanoscale Property High Electron Mobility researchgate.net
Potential Application Dopant in Optical Materials (e.g., LEDs) researchgate.net

Integration in Diodes, Transistors, and Other Electronic Components

The potential utility of barium nitride extends to its theoretical integration into fundamental electronic components. Due to its electrical properties, it is suggested that Ba₃N₂ could be used in the development of advanced devices such as diodes and transistors. researchgate.net The exploration of nitride materials in electronics is an active field of research, but specific examples of Ba₃N₂ being successfully integrated into functioning diodes or transistors are not yet detailed in publicly available studies.

Fabrication and Characterization of Ba₃N₂ Thin Films for Device Architectures

The creation of thin films is a critical step for integrating any material into modern electronic device architectures. Physical Vapor Deposition (PVD) is a class of common techniques used for synthesizing thin films of various materials, including nitrides. scholarsresearchlibrary.comdiva-portal.org PVD methods include:

Sputtering: This technique involves bombarding a target material (in this case, a barium or barium nitride target) with high-energy particles in a vacuum chamber, causing atoms to be ejected and deposited onto a substrate. mdpi.com

Thermal Evaporation: In this method, the source material is heated in a vacuum until it vaporizes, with the vapor then condensing on a cooler substrate to form a thin film. scholarsresearchlibrary.com

Pulsed Laser Deposition (PLD): A high-power laser is used to vaporize material from a target, creating a plasma plume that deposits a thin film on a substrate. scholarsresearchlibrary.com

While these methods are standard for producing other nitride and barium-containing thin films, google.commdpi.com specific process parameters (e.g., substrate temperature, pressure, gas flow) and detailed characterization data (e.g., X-ray diffraction patterns, surface morphology from Scanning Electron Microscopy) for the dedicated synthesis of Ba₃N₂ thin films are not extensively documented. Research on analogous materials, such as boron nitride (BN) thin films, often involves characterization to confirm the crystal structure and phase of the deposited material. dcu.ie

Catalysis and Nanocatalysis

Barium nitride is also being explored for its catalytic properties, particularly in nanoparticle form, which offers a high surface-area-to-volume ratio. worldscientific.comresearchgate.net

Role in Enhancing Reaction Efficiency in Industrial Chemical Processes

Research has indicated that barium nitride shows promise as a catalyst that could enhance the efficiency of certain industrial chemical processes. scholarsresearchlibrary.com Nanocatalysis, which utilizes nanoparticles to catalyze reactions, is a rapidly growing field, as the high surface area of nanoparticles can lead to increased catalytic activity. researchgate.net The application of Ba₃N₂ nanoparticles is being investigated in green chemistry contexts, where they may help improve reaction efficiency. researchgate.net

Studies on Hydrogenation and Oxidation Catalysis

Barium nitride nanoparticles are noted as being effective catalysts for both hydrogenation and oxidation reactions. researchgate.net

Hydrogenation: This chemical reaction typically involves the addition of hydrogen (H₂) across double or triple bonds in a molecule, often an organic compound. wikipedia.org While Ba₃N₂ nanoparticles are cited for this application, much of the detailed research on barium-containing hydrogenation catalysts focuses on metallic barium (Ba) and barium hydride (BaH₂). researchgate.netd-nb.inforsc.org These studies propose catalytic cycles where barium activates hydrogen and the substrate. researchgate.netresearchgate.netd-nb.info It is important to distinguish the catalytic properties of Ba₃N₂ from these other barium-based compounds.

Oxidation: Catalytic oxidation reactions are fundamental in both industrial chemistry and environmental remediation. General research has explored the catalytic activity of various materials for the oxidation of different compounds. For instance, studies have investigated iron-based complexes for the oxidation of cyclohexene (B86901) mdpi.com and cobalt oxide promoted by barium carbonate for the total oxidation of vinyl chloride. researchgate.net The specific role and mechanism of Ba₃N₂ as a primary catalyst in distinct oxidation reactions remain an area for further detailed investigation.

Application in Carbon Dioxide (CO₂) Reduction Technologies

While the catalytic reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a significant area of research in sustainable chemistry, there is currently a lack of specific research findings on the direct application of barium nitride (Ba₃N₂) as a primary catalyst or photocatalyst for this purpose. Scientific literature extensively covers other nitride materials, such as graphitic carbon nitride (g-C₃N₄) and boron nitride (BN), which have been investigated for their potential in CO₂ reduction. colab.wssemanticscholar.orgrsc.orgmdpi.comunimi.itunimi.itresearchgate.netscispace.comrsc.org These materials are explored for their electronic properties and ability to act as supports for active metal catalysts or as metal-free photocatalysts themselves. However, similar studies focusing on barium nitride are not prevalent in the reviewed literature.

The potential for any nitride material in CO₂ reduction often relates to its surface basicity, electronic structure, and ability to adsorb and activate CO₂ molecules. While barium nitride possesses reactive nitride ions, which could theoretically interact with the acidic CO₂ molecule, detailed experimental or computational studies to confirm its efficacy and reaction pathways in CO₂ reduction are not yet available. Future research may explore the catalytic properties of Ba₃N₂ in this domain, potentially in combination with other materials to form composite catalysts.

Contributions to Sustainable and Green Chemistry Methodologies

Barium nitride's contributions to sustainable and green chemistry are primarily linked to its role as a reactive precursor and a potential catalyst, aligning with green chemistry principles such as atom economy and catalysis. The use of Ba₃N₂ in the synthesis of other valuable materials, particularly complex nitrides, can be considered a step towards more efficient chemical processes.

One of the core principles of green chemistry is the use of catalysts to enable reactions with higher efficiency and selectivity, thereby reducing waste. While specific applications of barium nitride as a green catalyst are not extensively documented, its basic nature suggests potential in base-catalyzed reactions. The development of solid basic catalysts is a key area in green chemistry as they can often replace corrosive and difficult-to-handle liquid bases.

Furthermore, the synthesis of novel functional materials from barium nitride, such as ternary and quaternary nitrides, contributes to the development of new technologies that may have positive environmental impacts. For instance, if these newly synthesized nitrides find applications in energy storage or conversion, they would be contributing to a more sustainable energy landscape. The use of Ba₃N₂ in solid-state synthesis routes for these advanced materials can also be more environmentally benign compared to other synthetic methods that may require harsh solvents or produce more hazardous byproducts. nih.govacs.orgnih.govlbl.govnih.gov

It is important to note that for the synthesis process involving barium nitride to be considered truly "green," the entire life cycle of the material, including the synthesis of Ba₃N₂ itself and the disposal of any byproducts, must be assessed for its environmental impact.

Energy Storage and Conversion Systems

Development of Advanced Electrode Materials for Batteries and Supercapacitors

The field of energy storage is actively exploring a wide range of materials for use as electrodes in batteries and supercapacitors. Metal nitrides, in general, are being investigated due to their potential for high conductivity, chemical stability, and electrochemical activity. However, specific research on the application of barium nitride (Ba₃N₂) as an advanced electrode material is limited.

While there are numerous studies on other nitrides like boron nitride (BN), titanium nitride (TiN), and niobium nitride (Nb₂N and Nb₄N₃) for these applications, mdpi.commdpi.comrsc.orgresearchgate.net there is a noticeable lack of detailed research and performance data for barium nitride in the context of batteries and supercapacitors. Theoretical studies have pointed to the interesting electronic properties of Ba₃N₂, but these have not yet translated into significant experimental work on its electrochemical energy storage capabilities. researchgate.net

The potential of a material for battery or supercapacitor electrodes depends on factors such as its crystal structure, electrical conductivity, ion diffusion pathways, and electrochemical stability in the operating environment. Future research could explore the synthesis of nanostructured barium nitride to enhance its surface area and potentially improve its electrochemical performance. Furthermore, composite materials incorporating barium nitride with conductive carbons or other active materials could be a promising direction for investigation.

Application as Components and Catalysts in Fuel Cells

Fuel cells are a key technology for clean energy conversion, and the development of efficient and durable components, including catalysts and electrolytes, is crucial. While various nitride materials are being explored for their potential roles in fuel cells, there is a lack of specific research on the application of barium nitride (Ba₃N₂) in these systems.

In the context of Solid Oxide Fuel Cells (SOFCs), some research has focused on barium-containing perovskite oxides as cathode materials. kaist.ac.krresearchgate.netresearchgate.net However, this is distinct from the use of the binary compound barium nitride. For Proton Exchange Membrane Fuel Cells (PEMFCs), research into non-precious metal catalysts and catalyst supports has included studies on various metal nitrides, such as chromium nitride, and composite materials involving graphitic carbon nitride. mdpi.comepfl.chresearchgate.netku.ac.aeresearchgate.net These materials are investigated for their catalytic activity towards the oxygen reduction reaction (ORR) and their stability in the acidic environment of a PEMFC.

Currently, there are no significant research findings that detail the use of barium nitride as a catalyst, catalyst support, or membrane component in either SOFCs or PEMFCs. The high reactivity of barium nitride with water would likely make it unsuitable for aqueous fuel cell environments like PEMFCs without significant modification or protection. Its properties at the high operating temperatures of SOFCs would also need to be thoroughly investigated to determine any potential applicability.

Chemical Synthesis Reagents

Precursor for the Synthesis of Novel Nitride Compounds

A significant and well-documented application of barium nitride (Ba₃N₂) is its use as a precursor in the synthesis of more complex nitride materials. Its reactive nature makes it a valuable starting material for the formation of ternary, quaternary, and other multinary nitrides, which are of interest for their diverse and often tunable electronic, magnetic, and optical properties. geeksforgeeks.org

Barium nitride can react with metal halides or other metal compounds at high temperatures to yield these more complex structures. nih.govacs.org This synthetic approach allows for the incorporation of nitrogen into a crystal lattice with multiple different cations, leading to the formation of novel materials that may not be accessible through direct nitridation of the constituent metals. The use of Ba₃N₂ as a nitrogen source can be advantageous in solid-state reactions, facilitating the formation of the desired nitride phase.

Recent research has demonstrated the synthesis of a variety of novel nitrides using barium nitride or related barium subnitrides as precursors. These syntheses are typically carried out under inert atmospheres at elevated temperatures.

Below is a table summarizing some of the novel nitride compounds synthesized using barium-based nitride precursors:

Precursor(s)Reactant(s)Synthesized Compound(s)Synthesis MethodReference(s)
Barium SubnitrideBarium Halides (BaF₂, BaCl₂, BaBr₂, BaI₂)Ternary and Quaternary Barium Nitride Halides (e.g., Ba₂NF, Ba₂NCl, Ba₂NBr, Ba₂NI, Ba₂N(Br,I))High-Temperature Solid-State Reaction nih.govacs.org
Barium Nitride (Ba₃N₂)Vanadium Pentoxide (V₂O₅)Vanadium Nitride (V₃N₅)Solid-State Reaction geeksforgeeks.org
Calcium Nitride (Ca₃N₂)Zirconium(IV) Chloride (ZrCl₄)Calcium Zirconium Nitride (CaZrN₂)Solid-State Metathesis lbl.gov
Calcium Nitride (Ca₃N₂)Hafnium(IV) Chloride (HfCl₄)Calcium Hafnium Nitride (CaHfN₂)Solid-State Metathesis lbl.gov

This table includes examples of related alkaline-earth nitrides to illustrate the broader utility of this class of compounds as precursors.

The synthesis of these novel materials from barium nitride underscores its importance as a reagent in exploratory inorganic materials chemistry. The resulting complex nitrides are candidates for a wide range of advanced applications, from semiconductors and luminescent materials to refractory ceramics. nih.govnih.govacs.orgresearchgate.netmpg.denih.gov

Utilization as an Ammonia (B1221849) Source in Complex Organic Synthesis (e.g., Imidazole (B134444) Synthesis)

Barium nitride (Ba₃N₂) serves as a potent, water-reactive source of ammonia, a critical reagent in various chemical syntheses. The compound readily undergoes hydrolysis upon contact with water to produce barium hydroxide (B78521) and ammonia gas. geeksforgeeks.org The reaction is as follows:

Ba₃N₂ + 6H₂O → 3Ba(OH)₂ + 2NH₃ geeksforgeeks.org

This property allows for the in situ generation of ammonia, which can be advantageous in syntheses requiring anhydrous conditions or controlled introduction of the reactant. While the use of metal nitrides as ammonia sources is established, specific documented applications of barium nitride in complex organic syntheses, such as the Radziszewski imidazole synthesis which traditionally uses ammonia, are not extensively detailed in current research literature. However, its fundamental chemical reactivity makes it a viable candidate for processes where ammonia is a key building block. Other related barium compounds, such as barium hydride and barium chromium nitride-hydride, have been investigated for their roles in ammonia synthesis catalysis, underscoring the significance of barium-nitrogen and barium-hydrogen compounds in ammonia-related chemistry. researchgate.netrsc.orgchemrxiv.org

High-Energy Density Material (HEDM) Potential

Theoretical studies have identified nitrogen-rich barium-nitrogen compounds as promising candidates for high-energy density materials (HEDMs). researchgate.netacs.org The core principle behind their potential is the significant energy difference between the nitrogen-nitrogen triple bond in dinitrogen (N₂) and the single or double bonds found in polynitrogen networks. nih.gov The release of this energy upon decomposition back to the highly stable N₂ gas is the basis for their HEDM characteristics.

Stabilization and Preservation of Polymeric Nitrogen Networks (N₂, N₃, N₄, N₅, N₆)

A primary challenge in the field of HEDMs is the stabilization of polymeric nitrogen (polynitrogen) structures, which are often thermodynamically and kinetically unstable at ambient conditions. acs.org One effective strategy involves mixing nitrogen with electropositive elements, such as barium, under high pressure to form stable solid-state compounds. acs.org Theoretical explorations using crystal structure prediction algorithms and density functional theory have identified numerous stable and metastable barium-nitrogen phases at pressures up to 100 GPa. researchgate.netacs.org

These studies predict that various polynitrogen networks can be stabilized within a barium lattice. The specific form of the nitrogen unit is influenced by the pressure and the barium-to-nitrogen ratio. researchgate.netacs.org At ambient pressure, Ba₃N₂ is a conducting electride containing N₂ dumbbells and isolated nitrogen atoms. researchgate.netacs.org However, under high pressure, more complex and energy-rich nitrogen structures can be formed and stabilized. researchgate.netacs.org Ab initio molecular dynamics simulations suggest that nitrogen-rich phases such as BaN₂, BaN₄, and Ba(N₅)₂ (bis-pentazolate) could be quenchable to ambient pressure and remain stable up to 600 K, making them particularly promising as HEDMs. researchgate.netacs.org

Barium-Nitrogen CompoundStabilized Polymeric Nitrogen UnitPredicted Pressure for StabilityReference
BaN₂N₂ dumbbellsHigh Pressure researchgate.netacs.org
BaN₄N₄ zigzag unitsHigh Pressure researchgate.netacs.org
Ba(N₅)₂N₅ pentazolate ringsHigh Pressure researchgate.netacs.org
C2/m-BaN₆N₆ ring network110 GPa nih.govrsc.org

Assessment of Energy Release and Detonation Properties

The stabilized nitrogen-rich barium nitride compounds are considered potential HEDMs due to the polymerization of nitrogen. nih.govrsc.org The energy stored within these materials is released when the polymeric nitrogen networks decompose into highly stable diatomic nitrogen (N₂) gas. While theoretical studies strongly support their high-energy potential, specific experimental data on the energy release and detonation properties (such as detonation velocity and pressure) of these particular barium-polynitrogen compounds are not yet extensively available. The research focus has been primarily on the theoretical prediction of their stability and structure under high pressure. researchgate.netnih.gov The designation of these materials as potential HEDMs is based on the known high energy of polynitrogen compounds. researchgate.netacs.orgrsc.org

Optical Materials and Sensors

Role as a Dopant in Light-Emitting Diodes (LEDs) and Phosphors

Barium nitride is utilized in the field of optical materials, particularly as a component or precursor in the synthesis of phosphors for white light-emitting diodes (w-LEDs). geeksforgeeks.org Nitride-based phosphors are a crucial class of materials for solid-state lighting due to their structural stability and favorable luminescent properties. mdpi.comntu.edu.tw Barium is a component in several important host lattices for phosphors, such as in the M-Si-Al-O-N system (where M can be Ca, Sr, or Ba). mdpi.com

For instance, the (Ba,Sr)₂Si₅N₈:Eu²⁺ phosphor is a well-known, efficient red-emitting phosphor used in w-LEDs. ntu.edu.tw In these materials, Ba₃N₂ can be used as a raw material in the high-temperature synthesis process to create the host nitride lattice. The properties of the phosphor, such as the emission wavelength, can be tuned by altering the chemical composition of the host material, including the ratio of barium to other alkaline earth metals. ntu.edu.tw The presence of barium in the nitride host lattice influences the crystal field around the activator ion (typically a rare-earth element like Eu²⁺ or Ce³⁺), which in turn affects the energy levels and thus the emission characteristics of the phosphor. ntu.edu.tw These materials are valued for their high conversion efficiency and thermal stability, which are critical for high-power LED applications. mdpi.com

Phosphor SystemRole of Barium/Barium NitrideApplicationReference
(Ba,Sr)₂Si₅N₈:Eu²⁺Component of the host latticeRed-emitting phosphor for w-LEDs ntu.edu.tw
M-Si-Al-O-N (M=Ba)Component of the host latticePhosphors for w-LEDs mdpi.com

Development of Photodetectors and Optical Sensors

Currently, there is limited to no available research in the searched scientific literature detailing the use of barium nitride (Ba₃N₂) in the development of photodetectors or optical sensors. The field of nitride-based optical sensors primarily focuses on III-nitride semiconductors, such as Gallium Nitride (GaN) and its alloys, for ultraviolet and visible light detection. nih.gov Similarly, other wide-bandgap materials like Boron Nitride (BN) and Barium Oxide (BaO) have been investigated for detector and sensing applications, but research on Ba₃N₂ for these specific purposes has not been reported. researchgate.netnih.gov

Gas Sensing Applications for Specific Analytes (e.g., NO₂, NH₃, H₂)

A thorough review of scientific literature and research databases reveals a significant gap in the investigation of barium nitride (Ba3N2) for gas sensing applications. Currently, there are no available research findings, experimental data, or scholarly articles that specifically detail the use of barium nitride as a sensing material for the detection of nitrogen dioxide (NO₂), ammonia (NH₃), or hydrogen (H₂).

The field of gas sensor technology extensively explores various nitride-based materials, such as gallium nitride (GaN), boron nitride (BN), and titanium nitride (TiN), for their potential in detecting a wide range of gases. These materials exhibit properties like high thermal stability and chemical resistance, which are advantageous for sensing applications. Similarly, other barium compounds, for instance, barium stannate (BaSnO₃), have been the subject of gas sensing research.

However, the potential of barium nitride (Ba3N2) in this specific advanced application remains unexplored. The scientific community has not yet published studies on the synthesis of Ba3N2 nanostructures or thin films for sensor fabrication, nor on the fundamental interactions between Ba3N2 and the analyte gases NO₂, NH₃, and H₂. Consequently, there is no data on critical performance metrics such as sensitivity, selectivity, response time, and recovery time for Ba3N2-based gas sensors.

Due to the absence of research in this specific area, no data tables detailing the performance of barium nitride as a gas sensor for the mentioned analytes can be provided. The exploration of barium nitride's electrical and chemical properties upon interaction with these gases could be a potential avenue for future research in materials science and sensor development.

Nanostructured Barium Nitride Ba3n2 Research

Synthesis and Characterization of Ba3N2 Nanoparticles

The synthesis of barium nitride nanoparticles involves various methods designed to produce particles within the 1-100 nanometer range. researchgate.netymerdigital.com While specific methodologies for Ba3N2 can vary, general approaches for producing compound micropowders and nanoparticles are applicable. One such method is reaction sintering or self-propagating high-temperature synthesis, which utilizes an exothermic reaction between the constituent powders (barium and nitrogen) to form the compound. nanoshel.com This process allows for control over composition and microstructure. nanoshel.com Other chemical synthesis routes, similar to the thermo-chemical methods used for related compounds like barium oxide, can also be adapted. researchgate.net

Once synthesized, the characterization of Ba3N2 nanoparticles is crucial to understand their physicochemical properties. ymerdigital.com A suite of analytical techniques is employed to determine the size, structure, and morphology of the nanoparticles.

Table 1: Common Characterization Techniques for Nanoparticles

TechniqueProperty DeterminedDescription
X-ray Diffraction (XRD) Crystalline structure and phase compositionIdentifies the crystal lattice structure and average crystalline size of the nanoparticles. researchgate.netymerdigital.commdpi.com
Scanning Electron Microscopy (SEM) Morphology and surface featuresProvides high-resolution images of the nanoparticle's surface, revealing its shape, size, and distribution. ymerdigital.com
Transmission Electron Microscopy (TEM) Size, shape, and internal structureAllows for the visualization of individual nanoparticles and their internal crystalline structure. mdpi.com
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical bonds and functional groupsConfirms the presence of specific chemical bonds, such as Ba-N, within the synthesized material. researchgate.netmdpi.com
Brunauer-Emmett-Teller (BET) Analysis Surface areaMeasures the specific surface area of the nanoparticles, a critical parameter for reactivity and catalysis. researchgate.net

Investigation of Enhanced Surface Area and Reactivity in Nanoscale Forms

Transitioning from bulk material to nanoparticles drastically increases the surface-area-to-volume ratio. rcet.org.in In the case of barium nitride, this reduction to nanoparticle form leads to a significant increase in its surface area and, consequently, its chemical reactivity. nanorh.com Materials at the nanoscale are composed of a large fraction of atoms residing at grain boundaries, which alters their chemical and mechanical properties. poriyaan.in This high surface area makes Ba3N2 nanoparticles ideal candidates for applications where surface interactions are paramount, such as in catalysis and gas sensing. nanorh.com

Exploration of Quantum Confinement and Size-Dependent Phenomena

When the physical dimensions of a material approach the de Broglie wavelength of its electrons, quantum confinement effects emerge. brunel.ac.uk This phenomenon restricts the movement of electrons, causing continuous energy bands to split into discrete energy levels. brunel.ac.ukyoutube.com A key consequence is that the material's band gap increases as the particle size decreases. brunel.ac.ukyoutube.com

For semiconductor nanoparticles like Ba3N2, these quantum effects lead to strong size-dependent properties. brunel.ac.uk Nearly all physical properties, including melting point, hardness, density, and electrical conductivity, change as the grain size is reduced to the nanometer scale. poriyaan.inmdpi.com For instance, the optical absorption peak of a semiconductor nanoparticle shifts to a shorter wavelength (a "blue shift") as the band gap widens with decreasing size. poriyaan.inyoutube.com This tunability of properties based on size is a foundational aspect of nanoscience, allowing for the engineering of materials with specific electronic and optical characteristics. rcet.org.in

Advanced Electronic and Optical Properties at the Nanoscale

Barium nitride nanoparticles exhibit advanced electronic and optical properties that differ from their bulk counterpart. nanorh.com They are noted for high electrical conductivity and ion mobility, which are beneficial for energy storage applications. nanorh.com Furthermore, their high electron mobility and stability at the nanoscale make them suitable for use in high-performance electronic components like semiconductors, diodes, and transistors. nanorh.com

The optical properties of Ba3N2 are also enhanced at the nanoscale. nanorh.com This size-dependent behavior allows for their potential use in photodetectors and optical sensors. nanorh.com By controlling the particle size, it is possible to tune the material to detect light at specific wavelengths, such as in the infrared or ultraviolet spectrum. nanorh.com

Specific Applications in Nanocatalysis and Nanosensing

The unique properties of nanostructured Ba3N2, particularly its high surface area and reactivity, make it a promising material for nanocatalysis and nanosensing. nanorh.com

In nanocatalysis , the high surface area provides more active sites for chemical reactions to occur, potentially increasing reaction efficiency and reducing energy consumption. nanorh.com Ba3N2 nanoparticles are being explored for their effectiveness in several key catalytic reactions. nanorh.com

In the field of nanosensing , the high reactivity and surface area of Ba3N2 nanoparticles make them highly suitable for gas detection. nanorh.com When target gas molecules adsorb onto the surface of the nanoparticles, it causes a measurable change in the material's electrical properties, allowing for the detection of the gas. nanorh.com

Table 2: Applications of Nanostructured Ba3N2

Application AreaSpecific UseTarget Substance / Reaction
Nanocatalysis Catalytic ReactionsHydrogenation, Oxidation, Carbon Dioxide (CO₂) Reduction. nanorh.com
Nanosensing Gas SensorsNitrogen Dioxide (NO₂), Ammonia (B1221849) (NH₃), Hydrogen (H₂). nanorh.com

High Pressure Studies of Barium Nitrogen Systems

Pressure-Induced Structural Phase Transitions

Under ambient conditions, barium nitride (Ba₃N₂) possesses a crystal structure characterized by the presence of both isolated nitrogen atoms and dinitrogen (N₂) dumbbells. researchgate.netacs.org However, the application of pressure induces significant structural modifications. Above 5 GPa, Ba₃N₂ undergoes a phase transition to a structure where isolated N³⁻ ions are stabilized within a matrix of Ba²⁺ ions, which is more typical for charge-balanced nitride compounds. researchgate.netacs.org This transition marks a fundamental change in the bonding and arrangement of the nitrogen species within the crystal lattice.

Theoretical explorations of the broader Ba-N system under high pressure have predicted numerous stable and metastable structures across various stoichiometries. acs.org Crystal structure prediction using evolutionary algorithms combined with density functional theory has identified 13 different stoichiometries and 24 stable structures at pressures up to 100 GPa. researchgate.netacs.org These studies highlight that pressure is a critical factor in controlling the structural diversity within this chemical system. researchgate.net

Evolution of Electronic Properties (e.g., Insulator-Semiconductor-Metal Transitions) under Compression

The electronic properties of barium nitride exhibit a remarkable evolution under increasing pressure, transitioning through distinct electronic states. At ambient pressure, solid-state Ba₃N₂ is characterized as a conducting electride. researchgate.netacs.org This behavior is attributed to its unique structure containing encapsulated anionic N₂ dumbbells and isolated nitrogen atoms. researchgate.net

Upon compression, a significant electronic transition occurs in conjunction with the structural phase change. Above 5 GPa, Ba₃N₂ transforms into a nitride semiconductor. researchgate.netacs.org In this phase, the electronic structure is consistent with a more conventional charge-balanced compound, with N³⁻ ions within a Ba²⁺ framework. researchgate.net As the pressure is further increased, another electronic transition takes place. Above 25 GPa, Ba₃N₂ becomes metallic. researchgate.netacs.org This sequence of electronic transitions underscores the profound effect of pressure on the fundamental properties of this material.

Pressure-Induced Electronic Transitions in Ba₃N₂
Pressure RangeElectronic PropertyStructural Characteristics
Ambient PressureConducting ElectrideContains N₂ dumbbells and isolated N atoms
> 5 GPaSemiconductorCharge-balanced structure with isolated N³⁻ ions
> 25 GPaMetallicHigh-pressure metallic phase

Synthesis and Stability of Novel Nitrogen-Rich Compounds under Extreme Conditions

High-pressure synthesis is a key technique for creating novel nitrogen-rich compounds, which are of interest for their potential as high-energy-density materials. In the Ba-N system, theoretical studies have predicted the existence and stability of several such compounds under extreme conditions. researchgate.net The application of pressure facilitates the polymerization of nitrogen, a process that is thermodynamically unfavorable at ambient conditions due to the strong N≡N triple bond. aps.org

Computational predictions suggest that nitrogen-rich phases such as BaN₂, BaN₄, and the bis-pentazolate Ba(N₅)₂ can be synthesized at high pressures. researchgate.netacs.org Ab initio molecular dynamics simulations indicate that these compounds may be quenchable to ambient pressure, suggesting they could be recovered and potentially utilized. researchgate.netacs.org Further theoretical work has identified new potential structures for nitrogen-rich barium compounds at even higher pressures. For instance, a P2₁/c phase of BaN₃ is predicted to be stable above 100 GPa, and novel P-1 structures for BaN₄ and BaN₅ are predicted to be stable above 90 GPa and 70 GPa, respectively. bohrium.comresearchgate.net

Predicted High-Pressure Nitrogen-Rich Barium Compounds
CompoundPredicted Stability PressureCrystal System/Phase
BaN₂High Pressure-
BaN₃> 100 GPaP2₁/c
BaN₄> 90 GPaP-1
BaN₅> 70 GPaP-1
Ba(N₅)₂High Pressure-

Polymorphism of Nitrogen Species in High-Pressure Ba-N Compounds

The structural diversity of barium-nitrogen compounds under high pressure is largely due to the remarkable polymorphism of the nitrogen species themselves. The high pressures overcome the stability of the dinitrogen molecule, leading to the formation of various polynitrogen networks. Theoretical studies have classified the nitrogen structures in Ba-N compounds into four main types based on their dimensionality. researchgate.netacs.org

These categories include:

Isolated nitrogen atoms: Typically found as N³⁻ ions in charge-balanced structures. researchgate.net

Nitrogen molecules: This includes a variety of polynitrogen anions such as N₂ dumbbells, linear N₃ azides, N₄ zigzag units, N₅ pentazolate rings, and N₆ six-membered rings. researchgate.netacs.org

1D nitrogen chains: These are one-dimensional polymeric structures, for example, polythiazyl S₂N₂-like nitrogen chains. researchgate.netacs.org

2D polymeric nitrogen layers: These represent two-dimensional extended networks of nitrogen atoms. researchgate.netacs.org

The specific type of nitrogen species that forms is dependent on both the pressure and the barium-to-nitrogen ratio in the compound. researchgate.net This rich variety of nitrogen structures is a key factor in the diverse and complex phase diagram of the Ba-N system at high pressures.

Thermal Stability and Decomposition Pathways of Barium Nitride Ba3n2

Investigation of Metastability and Sublimation Behavior

Barium nitride (Ba₃N₂) is a compound that exhibits notable thermal behavior, characterized by its metastability and tendency to sublime under specific conditions. Investigations into its thermal properties have revealed that Ba₃N₂ is metastable, indicating that it is in a higher energy state than its decomposition products but is kinetically stable under certain temperature ranges.

Sublimation, the direct transition from a solid to a gas phase, has been observed for barium nitride within a temperature range of 915 to 1050 °C. This behavior suggests that at these elevated temperatures, the vapor pressure of solid barium nitride becomes significant enough for it to transition directly into the gaseous state without passing through a liquid phase. The sublimation process can be described by the Clausius-Clapeyron equation, which relates the vapor pressure of a substance to its temperature. While specific thermodynamic data for the sublimation of Ba₃N₂ is not extensively documented in readily available literature, the observed temperature range provides a critical parameter for its handling and processing at high temperatures.

The metastability of barium nitride implies that while it can exist at room temperature, it is predisposed to decompose into more stable substances upon receiving sufficient activation energy, such as through heating. This inherent instability is a key factor in its thermal decomposition pathways.

Interactive Data Table: Thermal Behavior of Barium Nitride

PropertyValueNotes
MetastabilityConfirmedDecomposes upon significant heating.
Sublimation Temperature Range915 - 1050 °CDirect solid-to-gas phase transition.

Analysis of Thermal Decomposition Products and Kinetics

Ba₃N₂(s) → 3Ba(s) + N₂(g)

This reaction signifies the breaking of the ionic bonds between barium and nitrogen within the crystal lattice, leading to the formation of elemental barium in its solid (or molten, depending on the temperature) state and diatomic nitrogen as a gas. The production of pure nitrogen gas from the decomposition of azides, a related class of nitrogen-containing compounds, is a well-established method, and a similar principle applies to the decomposition of barium nitride sciencemadness.orginfinitylearn.comsmartachievers.onlinewikipedia.orgvedantu.com.

Detailed kinetic studies on the thermal decomposition of barium nitride, including the determination of reaction order, rate constants, and activation energy, are not extensively reported in publicly accessible scientific literature. The kinetics of thermal decomposition describe the rate at which the reaction proceeds and are crucial for understanding the mechanism of the breakdown process. The absence of specific kinetic data for Ba₃N₂ means that a quantitative analysis of its decomposition rate under various temperature profiles is not currently possible. However, it is understood that the rate of decomposition is highly dependent on temperature, increasing significantly as the temperature rises above the stability threshold.

Safety and Environmental Considerations in Barium Nitride Research

Development of Robust Controlled Synthesis and Handling Protocols

The synthesis and handling of barium nitride require stringent control measures due to its reactive nature, particularly its sensitivity to air and moisture. ossila.comumich.edumit.edupitt.edufishersci.com The development of robust protocols is essential to ensure the safety of laboratory personnel and the integrity of experimental results.

Inert Atmosphere Synthesis and Handling:

Barium nitride is highly susceptible to reaction with atmospheric components, primarily water vapor and oxygen. ossila.com Therefore, its synthesis and subsequent manipulation must be conducted in a controlled, inert atmosphere. The most common methods for achieving this are the use of a glove box or a Schlenk line. ossila.com

Glove Boxes: These sealed enclosures are filled with an inert gas, such as argon or nitrogen, and are equipped with integrated glove ports that allow for the manipulation of materials inside the box without introducing air. ossila.com This method provides a highly controlled environment for all stages of work with barium nitride, from synthesis to characterization.

Schlenk Lines: A Schlenk line is a glass manifold with multiple ports that can be connected to a vacuum pump and a source of inert gas. This setup allows for the evacuation of air from reaction vessels and subsequent backfilling with an inert gas, enabling the handling of air-sensitive materials. pitt.edu

Personal Protective Equipment (PPE):

Appropriate personal protective equipment is mandatory when working with barium nitride, even within a controlled atmosphere, to mitigate the risks of accidental exposure. ltschem.com

PPE CategorySpecificationPurpose
Eye Protection Safety glasses or gogglesTo protect eyes from contact with barium nitride powder. ltschem.com
Hand Protection Rubber glovesTo prevent skin contact with the compound. ltschem.com
Body Protection Protective work clothing, close-toed shoes, and long sleeves/pantsTo minimize the risk of skin exposure. ltschem.com
Respiratory Respirator with a P100 (USA) or P3 (EN143) cartridgeAs a backup to engineering controls, especially in situations where dust may be generated. ltschem.com

Interactive Data Table: Recommended Personal Protective Equipment for Handling Barium Nitride

PPERecommended Type
GlovesRubber gloves
Eye ProtectionSafety glasses or goggles
RespiratoryP100 or P3 respirator cartridge
Body ProtectionProtective work clothing

Storage and Transportation:

Barium nitride must be stored in a cool, dry, and well-ventilated area, away from incompatible substances. fishersci.com It should be kept in tightly sealed containers under an inert atmosphere to prevent degradation and reaction with atmospheric moisture. ossila.commit.edu When transporting the material, it is crucial to ensure secure packaging and labeling in accordance with transportation regulations. ltschem.com

Management and Mitigation of Hazardous Reaction Byproducts

The primary hazardous byproducts of concern in barium nitride research stem from its reaction with water. This reaction produces barium hydroxide (B78521) (Ba(OH)₂) and ammonia (B1221849) (NH₃). quora.com Both of these substances pose significant health and environmental risks and require careful management.

Barium Hydroxide Management:

Barium hydroxide is a strong base and is toxic. carlroth.comwikipedia.org It can cause severe skin burns and eye damage. carlroth.com Ingestion of soluble barium compounds can be harmful. cdc.gov

Neutralization: In a laboratory setting, small quantities of barium hydroxide waste can be neutralized. This process should be carried out in a fume hood while wearing appropriate PPE. The base is diluted with a large volume of water and then slowly neutralized with a dilute acid, such as hydrochloric acid, until a pH between 5.5 and 9.0 is achieved. cornell.edu The resulting solution can then be disposed of in accordance with local regulations. cornell.edu

Waste Disposal: Larger quantities of barium hydroxide waste must be collected in designated, compatible containers (e.g., polyethylene) and managed as hazardous waste. wsu.edu It is crucial to avoid mixing barium hydroxide waste with incompatible materials. wsu.edu

Ammonia Management:

Ammonia is a corrosive and toxic gas with a pungent odor. pollutionsystems.comenvigaurd.com Inhalation can cause irritation to the respiratory system. pollutionsystems.com

Ventilation and Scrubbing: All work that could potentially release ammonia gas must be conducted in a well-ventilated area, preferably within a fume hood. fishersci.com For larger-scale operations or in cases where significant ammonia release is anticipated, an ammonia scrubber is essential. torch-air.com Wet scrubbers utilize a liquid, typically a weak acid solution like sulfuric or phosphoric acid, to react with and neutralize the ammonia gas, converting it into a stable salt that can be collected and disposed of safely. torch-air.comcrcleanair.comenvigaurd.com These scrubbers can achieve removal efficiencies of over 99%. envigaurd.com

Interactive Data Table: Management of Barium Nitride Byproducts

ByproductHazardMitigation Strategy
Barium HydroxideToxic, CorrosiveNeutralization, Hazardous Waste Disposal
AmmoniaToxic, Corrosive GasFume Hood Ventilation, Gas Scrubbing

Environmental Impact Assessment in Research and Industrial Applications

A thorough environmental impact assessment is crucial for both research-scale and potential industrial applications of barium nitride. The primary environmental concerns are related to the release of barium and its compounds, as well as the byproduct, ammonia.

Environmental Fate of Barium:

Barium is a naturally occurring element, but its release into the environment from industrial sources is a concern. cdc.gov Soluble barium compounds, such as barium hydroxide, can be toxic to aquatic life. ornl.gov However, in the environment, dissolved barium can react with naturally occurring sulfates and carbonates to form less soluble and more persistent compounds like barium sulfate (B86663) and barium carbonate. rivm.nl While this reduces the immediate bioavailability and toxicity, the accumulation of barium in soil and sediments can still pose a long-term risk. researchgate.net Some plants are also known to bioaccumulate barium from the soil.

Environmental Impact of Ammonia:

The release of ammonia into the environment can have significant adverse effects.

Aquatic Toxicity: Ammonia is highly toxic to aquatic organisms, even at low concentrations. mda.state.mn.uspublish.csiro.au An increase in ammonia in water bodies can lead to fish kills and a decrease in biodiversity. wikipedia.org

Eutrophication: Ammonia is a nitrogen-containing compound and its release into water bodies can contribute to eutrophication. This is a process where an excess of nutrients leads to the rapid growth of algae, which can deplete the water of oxygen, creating "dead zones" where other aquatic life cannot survive. wikipedia.org

Soil Acidification: When ammonia is deposited on land, it can be converted to nitrates in the soil, a process that releases hydrogen ions and can lead to soil acidification. wikipedia.org

Waste Management and Disposal:

Proper disposal of barium nitride and any resulting waste is critical to prevent environmental contamination. All waste containing barium compounds should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. ltschem.comnih.gov This includes collecting the waste in clearly labeled, sealed containers for pickup by a certified hazardous waste disposal company. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.